molecular formula C11H12O2 B8297870 2-Phenyl-4,5-dihydro-1,3-dioxepine

2-Phenyl-4,5-dihydro-1,3-dioxepine

Cat. No. B8297870
M. Wt: 176.21 g/mol
InChI Key: NMINZMSFUAFZSI-UHFFFAOYSA-N
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Patent
US04292246

Procedure details

3 g of o-toluic acid were added to 44 g (0.25 mol) of 2-phenyl-4,5-dihydro-1,3-dioxepine and the mixture was heated at 150° C. for 3 hours, while stirring. The 2-phenyltetrahydrofuran-3-aldehyde which had formed (a mixture of the cis and trans isomers) was then distilled under reduced pressure.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C(C(O)=O)=CC=CC=1.[C:11]1([CH:17]2[O:23][CH2:22][CH2:21][CH:20]=[CH:19][O:18]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:11]1([CH:17]2[CH:20]([CH:19]=[O:18])[CH2:21][CH2:22][O:23]2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C
Name
Quantity
44 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC=CCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1OCCC1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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